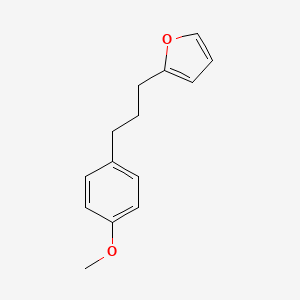

2-(3-(4-Methoxyphenyl)propyl)furan

説明

2-(3-(4-Methoxyphenyl)propyl)furan is a furan derivative characterized by a propyl chain substituted with a 4-methoxyphenyl group at the C3 position of the furan ring. For instance, 2-(((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)methyl)-5-methylfuran (compound 1o, ) shares a similar backbone but includes a propargyloxy linker and a methyl substituent on the furan ring. Another related compound, 2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.22, ), features a boronate ester group, highlighting the versatility of methoxyphenylpropyl-furan derivatives in synthetic chemistry .

特性

CAS番号 |

113386-13-3 |

|---|---|

分子式 |

C14H16O2 |

分子量 |

216.27 g/mol |

IUPAC名 |

2-[3-(4-methoxyphenyl)propyl]furan |

InChI |

InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3 |

InChIキー |

QJGZULGKWQYPJX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CCCC2=CC=CO2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.

Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.

Industrial Production Methods

Industrial production of 2-(3-(4-Methoxyphenyl)propyl)furan may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

化学反応の分析

Types of Reactions

2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the substituent introduced.

科学的研究の応用

2-(3-(4-Methoxyphenyl)propyl)furan has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

類似化合物との比較

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

- Substituents on the Furan Ring :

- Alkyl Chain Modifications :

Table 1: Structural Comparison

Spectral and Physicochemical Properties

NMR Data :

- Compound 1o : $ ^1H $ NMR (CDCl$3$): δ 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.95 (s, 1H, Furan-H), 4.65 (s, 2H, OCH$2$) .

- Compound 3.22 : $ ^1H $ NMR (CDCl$3$): δ 7.15 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH$3$), 1.25 (s, 12H, B-O-CH$_3$) .

Melting Points :

生物活性

Introduction

2-(3-(4-Methoxyphenyl)propyl)furan, a compound featuring a furan ring and a methoxyphenyl substituent, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan typically involves the reaction of furan derivatives with substituted phenyl compounds. The general synthetic pathway can be outlined as follows:

- Starting Materials : Furan and 4-methoxyphenylpropyl derivatives.

- Reagents : Common reagents include Lewis acids or bases to facilitate the reaction.

- Conditions : Reactions are often conducted under reflux conditions in organic solvents like dichloromethane or ethanol.

Antioxidant Properties

2-(3-(4-Methoxyphenyl)propyl)furan exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, outperforming some traditional antioxidants like ascorbic acid.

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize free radicals. Results indicate that 2-(3-(4-Methoxyphenyl)propyl)furan has a scavenging ability comparable to known antioxidants.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against various cancer cell lines.

- MTT Assay : In vitro studies using MTT assays demonstrate that 2-(3-(4-Methoxyphenyl)propyl)furan inhibits cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's cytotoxicity was more pronounced against U-87 cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 2-(3-(4-Methoxyphenyl)propyl)furan is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.

Study 1: Antioxidant Activity Evaluation

In a study published in a peer-reviewed journal, researchers evaluated the antioxidant capacity of various furan derivatives, including 2-(3-(4-Methoxyphenyl)propyl)furan. The results showed:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-(3-(4-Methoxyphenyl)propyl)furan | 85% |

| Ascorbic Acid | 78% |

| Control | 15% |

Study 2: Anticancer Efficacy Against U-87 Cells

Another study focused on the anticancer efficacy of the compound against U-87 glioblastoma cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results indicate a dose-dependent response, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。